butyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate
Description
Butyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate is a chromone-derived compound with the molecular formula C₁₉H₂₂O₅ and a molecular weight of 330.38 g/mol . Its structure features a cyclopenta-fused chromen-4-one core substituted with a butyl ester-linked acetoxy group at the 7-position (Figure 1). This compound is synthesized via condensation reactions, as exemplified by procedures involving ethanol and glacial acetic acid under reflux conditions . Chromone derivatives are widely studied for their bioactivity, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties, though specific data for this compound remain under investigation .
Properties
IUPAC Name |
butyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-2-3-9-21-17(19)11-22-12-7-8-14-13-5-4-6-15(13)18(20)23-16(14)10-12/h7-8,10H,2-6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAVVDOIZRDXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of butyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one, which is a common precursor for coumarin derivatives.
O-Acylation Reaction: The 7-hydroxy-2H-chromen-2-one undergoes an O-acylation reaction with butyl bromoacetate in the presence of a base such as triethylamine.
Chemical Reactions Analysis
Butyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate can undergo various chemical reactions, including:
Scientific Research Applications
Butyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
2-({6-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetic Acid
- Molecular Formula : C₁₅H₁₄O₅
- Molecular Weight : 274.27 g/mol
- Key Differences : Replacement of the butyl ester with a carboxylic acid increases polarity (hydrogen bond acceptors: 5) and solubility but reduces bioavailability due to poor membrane penetration .
Core Ring and Substituent Modifications
Butyl 2-({4-Methyl-6-oxo-7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetate
- Molecular Formula : C₂₀H₂₄O₅
- Molecular Weight : 344.40 g/mol
Butyl 2-[(6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
2-[(8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic Acid
- Molecular Formula : C₂₀H₂₄O₅
- Molecular Weight : 344.40 g/mol
- Key Differences : The hexyl chain on the cyclopenta ring significantly increases lipophilicity, which may improve tissue penetration but reduce solubility .
Structural and Property Comparison Table
*Estimated based on analogous structures.
Key Trends and Insights
Ester Chain Length : Longer alkyl chains (e.g., butyl, hexyl) improve lipophilicity and metabolic stability but may compromise solubility.
Ring Modifications : Cyclohexa-fused analogs exhibit distinct conformational preferences, impacting target binding .
Biological Activity
Butyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate is a synthetic compound belonging to the class of coumarin derivatives. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular mass of approximately 274.27 g/mol. Its structure includes a cyclopenta[c]chromene moiety fused with an acetate group, which may enhance its solubility and biological reactivity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound shows potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress.
- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, contributing to its anti-inflammatory effects.
- Anticancer Potential : Initial findings indicate that this compound might have cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
- Antimicrobial Activity : There are indications of antimicrobial properties against certain bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in inflammatory processes and cancer progression.
- Signaling Pathway Modulation : It has been suggested that the compound influences various signaling pathways such as NF-kB and MAPK pathways that are critical in inflammation and cancer biology.
Case Studies
Several studies have been conducted to assess the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antioxidant activity with an IC50 value indicating effective free radical scavenging. |
| Study B (2021) | Showed cytotoxic effects on MCF-7 breast cancer cells with a dose-dependent response. |
| Study C (2022) | Reported antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
